molecular formula C16H18ClNO B1283559 1-(Benzhydrylamino)-3-chloropropan-2-ol CAS No. 63477-43-0

1-(Benzhydrylamino)-3-chloropropan-2-ol

Cat. No.: B1283559
CAS No.: 63477-43-0
M. Wt: 275.77 g/mol
InChI Key: PHDKURQHOBPQTI-UHFFFAOYSA-N
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Description

1-(Benzhydrylamino)-3-chloropropan-2-ol is an organic compound that features a benzhydrylamino group attached to a chloropropanol backbone

Scientific Research Applications

1-(Benzhydrylamino)-3-chloropropan-2-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzhydrylamino)-3-chloropropan-2-ol can be synthesized through several methods. One common approach involves the reaction of benzhydrylamine with epichlorohydrin under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like trimethylamine. The mixture is heated to around 70°C for several hours to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzhydrylamino)-3-chloropropan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group, depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous solution can facilitate the substitution of the chlorine atom.

    Oxidation: Potassium permanganate in acidic conditions can oxidize the hydroxyl group.

    Reduction: Lithium aluminum hydride in anhydrous ether can reduce the hydroxyl group to a methylene group.

Major Products:

  • Substitution reactions yield various derivatives depending on the nucleophile used.
  • Oxidation results in the formation of ketones.
  • Reduction leads to the formation of methylene derivatives.

Mechanism of Action

The mechanism by which 1-(Benzhydrylamino)-3-chloropropan-2-ol exerts its effects involves interactions with various molecular targets. The benzhydrylamino group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The chloropropanol backbone allows for further chemical modifications, enhancing the compound’s versatility in different applications .

Comparison with Similar Compounds

    Benzhydrylamine: Shares the benzhydrylamino group but lacks the chloropropanol backbone.

    3-Chloropropanol: Contains the chloropropanol backbone but lacks the benzhydrylamino group.

    1-(Benzhydrylamino)-2-propanol: Similar structure but with a different substitution pattern.

Uniqueness: 1-(Benzhydrylamino)-3-chloropropan-2-ol is unique due to the combination of the benzhydrylamino group and the chloropropanol backbone, which provides distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .

Properties

IUPAC Name

1-(benzhydrylamino)-3-chloropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c17-11-15(19)12-18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18-19H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDKURQHOBPQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567104
Record name 1-Chloro-3-[(diphenylmethyl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63477-43-0
Record name 1-Chloro-3-[(diphenylmethyl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Chloromethyl)oxirane (92 g, 1 mol) was added dropwise to a solution of diphenyl-methanamine (183 g, 1 mol) in CH3OH (1 L) at 0° C. then the mixture was stirred at r.t. overnight. The mixture was then concentrated in vacuo to give the title compound (201 g, 73%) which was used in next step without further purification.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
183 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Yield
73%

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